molecular formula C14H18N2O3 B2889440 2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine CAS No. 349089-41-4

2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine

Cat. No.: B2889440
CAS No.: 349089-41-4
M. Wt: 262.309
InChI Key: YXKQKCSGTPZICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.31 g/mol. This compound is known for its unique structure, which includes a piperidine ring substituted with dimethyl groups and a nitrobenzoyl group. It has gained attention in scientific research due to its diverse range of applications.

Preparation Methods

The synthesis of 2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine involves several steps. One common synthetic route includes the reaction of 2,6-dimethylpiperidine with 2-nitrobenzoyl chloride under specific reaction conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrobenzoyl group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various bases and solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoyl group can participate in various binding interactions, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine can be compared with other similar compounds, such as:

    2,6-Dimethylpiperidine: This compound lacks the nitrobenzoyl group and has different chemical properties and applications.

    2-Nitrobenzoylpiperidine: This compound lacks the dimethyl groups on the piperidine ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of the piperidine ring with dimethyl and nitrobenzoyl substituents, which confer specific chemical and biological properties .

Properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-6-5-7-11(2)15(10)14(17)12-8-3-4-9-13(12)16(18)19/h3-4,8-11H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKQKCSGTPZICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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